molecular formula C20H16F3N3O2S2 B2416130 N-(2,6-difluorobenzyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide CAS No. 941921-82-0

N-(2,6-difluorobenzyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide

Cat. No. B2416130
CAS RN: 941921-82-0
M. Wt: 451.48
InChI Key: HHGKOPOYAOQMQH-UHFFFAOYSA-N
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Description

N-(2,6-difluorobenzyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C20H16F3N3O2S2 and its molecular weight is 451.48. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

Compounds structurally related to N-(2,6-difluorobenzyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide have been synthesized and evaluated for their anticancer activity. For example, a study on N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic ring systems showed significant anticancer activity against some cancer cell lines, highlighting the therapeutic potential of benzothiazole derivatives in cancer treatment (Yurttaş, Tay, & Demirayak, 2015). This suggests that compounds like N-(2,6-difluorobenzyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide could be explored for their potential in anticancer drug development.

Src Kinase Inhibitory and Anticancer Activities

The study of thiazolyl N-benzyl-substituted acetamide derivatives, including a highly selective Src substrate binding site inhibitor, revealed that modifications to this class of compounds could lead to significant inhibitory activities against Src kinase, a critical target in cancer therapy. These compounds also demonstrated inhibition of cell proliferation in various cancer cell lines, suggesting their potential as anticancer agents (Fallah-Tafti et al., 2011). This further supports the investigation of similar compounds for therapeutic applications.

Improved Metabolic Stability in Drug Development

Research into the structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors has led to the development of compounds with improved metabolic stability, a crucial factor in drug development. For instance, modifications to the benzothiazole ring in certain compounds resulted in analogs with similar in vitro potency and in vivo efficacy while reducing metabolic deacetylation, demonstrating the importance of chemical structure in the pharmacokinetics of potential drugs (Stec et al., 2011).

properties

IUPAC Name

N-[(2,6-difluorophenyl)methyl]-2-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3N3O2S2/c21-12-4-6-13(7-5-12)25-19(28)11-30-20-26-14(10-29-20)8-18(27)24-9-15-16(22)2-1-3-17(15)23/h1-7,10H,8-9,11H2,(H,24,27)(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHGKOPOYAOQMQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)CNC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,6-difluorobenzyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide

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